molecular formula C19H34IN5O11 B13738840 Germall plus

Germall plus

Cat. No.: B13738840
M. Wt: 635.4 g/mol
InChI Key: XUYROFSUVWYCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Germall Plus: is a highly effective, broad-spectrum preservative used in various personal care and cosmetic products. It is a synergistic combination of diazolidinyl urea and iodopropynyl butylcarbamate . This compound is known for its ability to protect formulations from microbial contamination, ensuring product safety and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Germall Plus is synthesized through a patented process that combines diazolidinyl urea and iodopropynyl butylcarbamate . The reaction typically involves the use of propylene glycol as a solvent, and the process is carried out under controlled temperature conditions to ensure the stability of the final product .

Industrial Production Methods: In industrial settings, this compound is produced in large batches using automated systems that ensure consistent quality. The production process involves precise control of reaction conditions, including temperature, pH, and mixing speed, to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Germall Plus primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for its antimicrobial activity.

Common Reagents and Conditions: The compound reacts with various microbial cell components, disrupting their normal functions. Common reagents used in these reactions include formaldehyde donors and iodopropynyl butylcarbamate , which enhance its preservative properties .

Major Products Formed: The primary products formed from these reactions are inactive microbial cells , which are unable to proliferate, thus ensuring the preservation of the product .

Scientific Research Applications

Germall Plus has a wide range of applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry . Some of its notable applications include:

Mechanism of Action

Germall Plus exerts its effects by disrupting the cell membranes of microorganisms, thereby preventing their growth and multiplication. This disruption is primarily due to the action of iodopropynyl butylcarbamate , which interferes with the normal functioning of microbial cells. The compound also releases formaldehyde , which further enhances its antimicrobial activity .

Comparison with Similar Compounds

Germall Plus is often compared with other preservatives such as Optiphen Plus . While both compounds offer broad-spectrum antimicrobial activity, this compound is unique in its combination of diazolidinyl urea and iodopropynyl butylcarbamate , which provides enhanced preservative properties. Similar compounds include:

This compound stands out due to its cost-effectiveness, compatibility with various formulations, and its ability to provide reliable preservation even at low concentrations .

Properties

Molecular Formula

C19H34IN5O11

Molecular Weight

635.4 g/mol

IUPAC Name

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea;3-iodoprop-2-ynyl N-butylcarbamate;propane-1,2-diol

InChI

InChI=1S/C8H12INO2.C8H14N4O7.C3H8O2/c1-2-3-6-10-8(11)12-7-4-5-9;13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15;1-3(5)2-4/h2-3,6-7H2,1H3,(H,10,11);5,13-16H,1-4H2,(H,9,18);3-5H,2H2,1H3

InChI Key

XUYROFSUVWYCOD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCC#CI.CC(CO)O.C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O

Origin of Product

United States

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